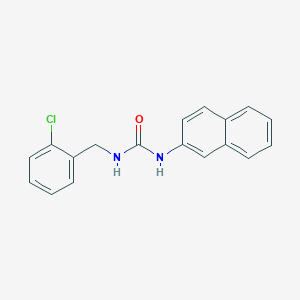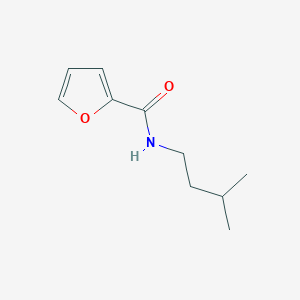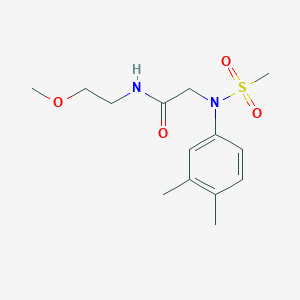
N-(2-chlorobenzyl)-N'-2-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-2-naphthylurea, also known as nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The chemical structure of nabumetone consists of a naphthyl ring and a chlorobenzyl group attached to a urea moiety.
Mécanisme D'action
Nabumetone acts by inhibiting the activity of COX enzymes, particularly COX-2, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(2-chlorobenzyl)-N'-2-naphthylurea reduces the production of prostaglandins and hence reduces pain and inflammation.
Biochemical and Physiological Effects:
Nabumetone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties and may have a protective effect against oxidative stress. Nabumetone is metabolized in the liver to active metabolites that contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Nabumetone has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-chlorobenzyl)-N'-2-naphthylurea has some limitations for laboratory experiments. It has a short half-life and may require frequent dosing. It may also have potential side effects, such as gastrointestinal bleeding and renal toxicity.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-2-naphthylurea. One area of interest is the development of new formulations or delivery methods that can improve the bioavailability and efficacy of N-(2-chlorobenzyl)-N'-2-naphthylurea. Another area of interest is the investigation of the potential protective effects of N-(2-chlorobenzyl)-N'-2-naphthylurea against oxidative stress and its role in preventing or treating various diseases. Additionally, further research is needed to explore the potential side effects and safety of N-(2-chlorobenzyl)-N'-2-naphthylurea, particularly in long-term use.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-N'-2-naphthylurea involves the reaction of 2-naphthylamine with chlorobenzyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield N-(2-chlorobenzyl)-N'-2-naphthylurea.
Applications De Recherche Scientifique
Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Nabumetone has also been found to have antioxidant properties and may have a protective effect against oxidative stress.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-17-8-4-3-7-15(17)12-20-18(22)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQWJSWVUXTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)
![2-ethyl-5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyrimidine trifluoroacetate](/img/structure/B5102415.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)

![4-({2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5102443.png)
![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)

![N-(4-bromophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5102486.png)
![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5102492.png)